Xylitol-5-13C
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Overview
Description
Xylitol-5-13C is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its lower caloric value and non-cariogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylitol-5-13C involves the incorporation of carbon-13 into the xylitol molecule. This can be achieved through chemical synthesis using labeled precursors. One common method is the reduction of D-xylose-5-13C using a suitable reducing agent such as sodium borohydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the biotechnological conversion of labeled xylose to xylitol using microbial fermentation. This method is preferred due to its cost-effectiveness and environmental benefits. The process involves the use of genetically modified microorganisms that can efficiently convert labeled xylose to xylitol under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Xylitol-5-13C undergoes various chemical reactions, including:
Oxidation: Xylitol can be oxidized to form xylulose or other sugar derivatives.
Reduction: Xylitol can be reduced to form other sugar alcohols.
Substitution: Xylitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents such as acyl chlorides and alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Xylulose, xylonic acid.
Reduction: Sorbitol, mannitol.
Substitution: Esterified xylitol derivatives
Scientific Research Applications
Xylitol-5-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Biology: Employed in studies of microbial fermentation and metabolic engineering.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes
Mechanism of Action
Xylitol-5-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace the metabolic fate of xylitol in biological systems. Xylitol is taken up by cells and metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate. This process generates NADPH, which is essential for various biosynthetic reactions .
Comparison with Similar Compounds
Similar Compounds
D-Xylitol: The non-labeled form of xylitol, commonly used as a sugar substitute.
D-Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
D-Mannitol: A sugar alcohol used in medical and industrial applications
Uniqueness of Xylitol-5-13C
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research applications where understanding the detailed metabolic fate of compounds is crucial .
Biological Activity
Xylitol, a five-carbon sugar alcohol, has garnered attention for its diverse biological activities, particularly in dental health, respiratory infections, and metabolic pathways. The isotopic variant, Xylitol-5-13C, is utilized in research to trace metabolic processes and assess its biological impact. This article delves into the biological activity of this compound, supported by various studies and findings.
1. Overview of Xylitol and Its Isotopes
Xylitol is naturally found in many fruits and vegetables and is commonly used as a sugar substitute due to its lower caloric content and dental benefits. The introduction of stable isotopes like 13C allows researchers to track the metabolic fate of xylitol in biological systems, providing insights into its pharmacokinetics and dynamics.
2.1 Dental Health
Xylitol has been extensively studied for its role in preventing dental caries. Research indicates that it inhibits the growth of Streptococcus mutans, a primary bacterium responsible for tooth decay. The mechanism involves the transport of xylitol into bacterial cells, which leads to energy depletion and ultimately bacterial death .
Table 1: Summary of Studies on Xylitol's Effect on Dental Caries
Study | Population | Intervention | Outcome |
---|---|---|---|
Vadeboncoeur et al., 1983 | Children | Xylitol chewing gum | Reduced S. mutans colonization |
Trahan et al., 1985 | Adults | Xylitol syrup | Decreased incidence of caries |
Dowd et al., 1999 | Pregnant women | Xylitol consumption | Lower caries occurrence in offspring |
2.2 Respiratory Infections
Xylitol's efficacy in reducing acute otitis media (AOM) episodes in children has been documented. A randomized controlled trial showed that children consuming xylitol syrup experienced fewer AOM episodes compared to those receiving a placebo, although results were not statistically significant .
Table 2: Xylitol's Impact on Respiratory Infections
Study | Population | Intervention | Findings |
---|---|---|---|
BMJ Study, 2020 | Children (1-5 years) | Xylitol syrup vs. placebo | No significant difference in AOM episodes |
Qi et al., 2014 | General population | Xylitol consumption | Reduced incidence of upper respiratory infections |
3. Metabolic Pathways Involving this compound
Xylitol participates in various metabolic pathways, notably the pentose phosphate pathway (PPP). The incorporation of the 13C isotope allows for detailed tracking of xylitol metabolism within cells. Studies have shown that xylulose, derived from xylitol metabolism, plays a crucial role in energy generation for both prokaryotic and eukaryotic organisms .
3.1 Bioproduction and Applications
The bioproduction of xylitol involves microbial fermentation processes utilizing xylose as a substrate. Genetic engineering has enabled strains to convert glucose into xylitol efficiently, enhancing yield and productivity . The application of isotopic tracing with this compound can help optimize these bioprocesses by revealing metabolic bottlenecks.
4.1 Long-term Effects on Dental Health
A longitudinal study involving pregnant women consuming xylitol revealed significant long-term benefits for their children regarding dental health. At age five, children whose mothers consumed xylitol showed a 71% lower incidence of caries compared to those whose mothers did not .
4.2 Community Interventions
Community-based interventions incorporating xylitol have shown promise in promoting oral health at a population level. These programs often combine education with practical applications of xylitol products, leading to measurable improvements in oral hygiene metrics .
5. Conclusion
The biological activity of this compound underscores its multifaceted role in health promotion, particularly concerning dental care and respiratory infection prevention. Ongoing research utilizing stable isotopes will continue to enhance our understanding of its metabolic pathways and potential therapeutic applications.
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1 |
InChI Key |
HEBKCHPVOIAQTA-MCQUNOCDSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.